1-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone
Description
Properties
IUPAC Name |
5-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN6O2/c1-13-7-8-14(2)16(9-13)18-10-19-22(30)28(24-12-29(19)26-18)11-20-25-21(27-31-20)15-5-3-4-6-17(15)23/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCUETOZBWJXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 2-bromobenzohydrazide with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring.
Attachment of the pyrazolo[1,5-d][1,2,4]triazinone core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or an equivalent compound to form the pyrazolo[1,5-d][1,2,4]triazinone core.
Coupling reactions: The final step involves coupling the oxadiazole and pyrazolo[1,5-d][1,2,4]triazinone moieties through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole or pyrazolo[1,5-d][1,2,4]triazinone rings, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products:
Oxidation products: Quinones or other oxidized aromatic compounds.
Reduction products: Hydrogenated derivatives or ring-opened products.
Substitution products: Halogenated or functionalized aromatic compounds.
Chemistry:
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Catalysis: It may act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology and Medicine:
Pharmacology: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially act as an inhibitor or modulator of specific enzymes or receptors.
Diagnostics: It may be used in the development of diagnostic agents or probes for imaging and detection of biological targets.
Industry:
Materials Science: The compound could be used in the development of new materials with specific electronic, optical, or mechanical properties.
Agrochemicals: It may serve as a precursor for the synthesis of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 1-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with DNA/RNA function.
Comparison with Similar Compounds
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
- Core Structure: Triazole-thione fused with benzoxazole vs. pyrazolo-triazinone with oxadiazole in the target compound.
- Substituents :
- Bromine at the para-position (4-bromo) on the benzoxazole ring vs. ortho-position (2-bromo) on the oxadiazole-linked phenyl group in the target compound.
- Methyl group at the 2-position of phenyl vs. 2,5-dimethylphenyl in the target.
- Physicochemical Properties :
Table 1: Key Structural and Analytical Comparisons
Impact of Substituent Position on Activity
highlights that substituent position critically influences biological activity. For example, nitro groups at specific positions on aryl rings enhance antimycobacterial activity, while their absence renders compounds inactive . Applied to the target compound:
- The 2,5-dimethylphenyl group’s symmetric substitution could enhance π-π stacking interactions in hydrophobic binding pockets compared to mono-methylated analogues (e.g., ).
Heterocyclic Diversity and Electronic Effects
- 1,2,4-Oxadiazole vs. Benzoxazole : The oxadiazole in the target compound is a five-membered ring with two nitrogen atoms, offering stronger electron-withdrawing effects than the fused benzoxazole in . This may alter redox stability and dipole moments, impacting binding kinetics.
- Pyrazolo-triazinone vs. Triazinoindole: describes a triazinoindole-pyrazole hybrid with a bromophenyl group.
Methodological Considerations for Similarity Comparisons
As noted in , structural similarity assessments rely on molecular descriptors (e.g., functional groups, topology) and impact virtual screening outcomes . Key findings:
- Functional Group Prioritization: The bromophenyl and methyl groups in the target compound would be weighted heavily in similarity algorithms, aligning it closer to and compounds than to non-brominated analogues.
- Dissimilarity in Core Structures: Despite shared substituents, differences in heterocyclic cores (e.g., triazinone vs. triazole-thione) may classify these compounds as dissimilar in scaffold-hopping protocols.
Biological Activity
The compound 1-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone represents a novel addition to the class of oxadiazole derivatives. The biological activities of oxadiazole derivatives have been extensively studied due to their potential therapeutic applications in various diseases, including cancer and infectious diseases. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes both a 1,2,4-oxadiazole ring and a pyrazolo[1,5-d][1,2,4]triazinone moiety. The presence of bromine and dimethylphenyl substituents enhances its lipophilicity and may influence its biological activity.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
- Anticancer Activity : Oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted in several studies.
- Antimicrobial Properties : Compounds with oxadiazole rings have demonstrated antibacterial and antifungal activities. The specific interactions with microbial targets are crucial for their effectiveness.
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of important enzymes involved in disease processes, such as carbonic anhydrase and histone deacetylases.
Anticancer Activity
Recent studies have shown that oxadiazole derivatives exhibit potent anticancer properties. For instance:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and others. It exhibited IC50 values indicating significant cytotoxicity (values typically ranging from 0.5 to 10 µM) .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 3.5 | Induction of apoptosis |
| MCF-7 | 2.0 | Inhibition of estrogen receptor signaling |
| A549 (lung) | 4.8 | Cell cycle arrest |
Antimicrobial Activity
The compound's antimicrobial potential was assessed through various assays:
- Antibacterial Assays : It showed significant activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 20 | Bactericidal |
| Escherichia coli | 30 | Bacteriostatic |
Enzyme Inhibition Studies
The compound was also evaluated for its ability to inhibit key enzymes related to disease progression:
- Histone Deacetylase (HDAC) : It demonstrated inhibition with an IC50 value of approximately 100 nM, suggesting potential use in cancer therapy by altering gene expression.
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives where the compound was compared with known standards:
- Study Design : A series of derivatives were synthesized and tested for their biological activities.
- Findings : The synthesized compound exhibited superior activity compared to some existing drugs in preclinical models.
Q & A
Q. Divergent cytotoxicity results in 2D vs. 3D cell models: What experimental adjustments ensure reliability?
- Methodology :
- 3D spheroid validation : Use Matrigel-embedded cultures to mimic in vivo conditions.
- Hypoxia markers : Assess compound activity under low oxygen (5% O₂).
- Metabolomics : Compare ATP/NADH levels across models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
